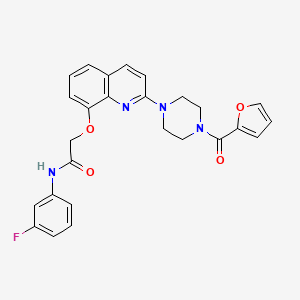

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23FN4O4 and its molecular weight is 474.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to present an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities, combined with a piperazine moiety and a furan-2-carbonyl group. The presence of the 3-fluorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values in the low micromolar range .

- Antimicrobial Properties : Compounds containing quinoline and piperazine structures have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives were noted as low as 0.35 µM against Saccharomyces cerevisiae, indicating potent antifungal activity without cytotoxic effects .

Anticancer Activity

A study on hybrid quinoline derivatives indicated that modifications at specific positions significantly influenced their anticancer properties. For example, compounds similar to this compound exhibited IC50 values ranging from 3.02 µM to 10 µM against MCF-7 cells, showcasing their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Research has also focused on the inhibition of cholinesterases by similar compounds. For instance, certain derivatives showed noncompetitive inhibition against butyrylcholinesterase (BuChE), with inhibition constants (KIs) estimated at 0.03 mM, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Compounds containing quinoline and piperazine structures have been extensively studied for their anticancer properties. The presence of these moieties in N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide suggests that it may inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition, which is crucial for DNA replication and repair.

-

Antimicrobial Properties

- The piperazine component is known for its antimicrobial activity. Research indicates that derivatives of piperazine can exhibit effective antibacterial and antifungal properties, making this compound a potential candidate for the development of new antimicrobial agents.

-

Neuropharmacology

- Given the structural similarities to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Interaction studies could reveal its potential as a modulator of neurotransmitter systems, possibly aiding in the treatment of conditions such as anxiety or depression.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, requiring careful optimization to achieve high yields and purity. The synthetic pathway often includes:

- Selection of appropriate reagents

- Control of reaction conditions (temperature, solvent)

- Purification techniques to isolate the final product effectively

These steps are essential for enhancing the biological activity of the compound or creating analogs for further study.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Anilinoquinoline | Contains an aniline group attached to a quinoline | Anticancer activity via topoisomerase inhibition |

| Piperazine derivatives | Various substitutions on piperazine rings | Antimicrobial properties |

| Furan-containing compounds | Furan ring with different substituents | Antioxidant and anticancer activities |

The specific combination of functional groups in this compound may synergistically enhance its biological activity compared to these compounds.

化学反应分析

Synthetic Route and Key Reaction Steps

The synthesis involves sequential alkylation, acylation, and substitution reactions to assemble the target molecule. Critical steps include:

Step 1: Piperazine Functionalization

The piperazine ring is acylated with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine, DCM solvent) to form the 4-(furan-2-carbonyl)piperazine intermediate.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

-

Yield: 82–89%

Step 2: Quinoline Substitution

The quinoline core undergoes nucleophilic aromatic substitution at the 2-position with the acylated piperazine. This step requires catalytic iodide (KI) and heating in DMF .

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: Potassium iodide (KI)

-

Temperature: 80–100°C

-

Yield: 75–80%

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetic acid | 85% |

| Alkaline (NaOH) | 10% NaOH, ethanol | Sodium salt of the carboxylic acid | 78% |

Furan Ring Electrophilic Substitution

The furan moiety participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan-2-carbonyl derivative | 63% |

| Bromination | Br₂, FeBr₃ | 5-Bromo-furan-2-carbonyl derivative | 70% |

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling reactions. For example:

Suzuki-Miyaura Coupling

The 8-oxyacetamide group directs coupling at the 3-position of quinoline with aryl boronic acids .

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylquinoline derivative | 65% |

| 4-Fluorophenyl | Pd(OAc)₂, SPhos | 3-(4-Fluorophenyl)quinoline derivative | 58% |

Piperazine Ring Modifications

The piperazine nitrogen atoms can undergo alkylation or acylation to generate derivatives with altered pharmacological profiles.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazine derivative | 77% |

| N-Acylation | Acetyl chloride, TEA | N-Acetylpiperazine derivative | 81% |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidants:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Quinoline ring oxidation | 48 hours |

| H₂O₂ (30%) | Furan ring cleavage | 2 hours |

Analytical Characterization

Key techniques for monitoring reactions and verifying structures include:

属性

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUGGROMWUDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。